5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the oxadiazole family, which has been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through the modulation of various molecular targets, including enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to interact with serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to possess antibacterial and antifungal activities against various pathogenic microorganisms. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. Additionally, it has been shown to exhibit anxiolytic and antidepressant effects, which may be attributed to its interaction with serotonin and dopamine receptors.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is its broad range of biological activities, which makes it a versatile compound for scientific research. It is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret its biological effects.
Future Directions
There are several future directions for the research of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and CNS disorders. Another direction is to elucidate its mechanism of action and molecular targets, which may provide insights into its biological effects. Additionally, further studies are needed to evaluate its safety and toxicity profile, which may inform its potential use in clinical settings.
Synthesis Methods
The synthesis of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole involves the reaction between 4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde and 4-pyridinecarboxylic acid hydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole has been extensively studied for its potential as a therapeutic agent. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. It has also been investigated for its potential as a central nervous system (CNS) agent, as it has been shown to exhibit anxiolytic and antidepressant effects.
properties
IUPAC Name |
5-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c31-30(32)22-16-20(24-26-23(27-33-24)19-8-10-25-11-9-19)6-7-21(22)29-14-12-28(13-15-29)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAESINZHOSYPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=NC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.